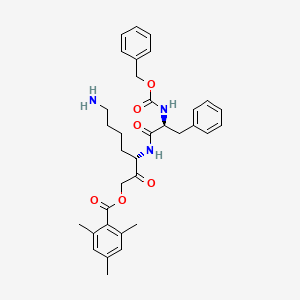

Z-FK-ck

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41N3O6/c1-23-18-24(2)31(25(3)19-23)33(40)42-22-30(38)28(16-10-11-17-35)36-32(39)29(20-26-12-6-4-7-13-26)37-34(41)43-21-27-14-8-5-9-15-27/h4-9,12-15,18-19,28-29H,10-11,16-17,20-22,35H2,1-3H3,(H,36,39)(H,37,41)/t28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVZQBHVVBVWKO-VMPREFPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)C(=O)OCC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-VAD-FMK: An In-Depth Technical Guide to its Mechanism of Action in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-Methyl]-Fluoromethylketone) is a potent and widely utilized research tool in the study of apoptosis and other forms of programmed cell death. It is a cell-permeable, irreversible pan-caspase inhibitor, meaning it broadly targets and neutralizes the activity of the caspase family of proteases, which are central executioners of the apoptotic cascade.[1] This technical guide provides a comprehensive overview of the core mechanism of action of Z-VAD-FMK, its quantitative inhibitory properties, detailed experimental protocols for its use, and visual representations of the key signaling pathways it modulates.

Core Mechanism of Action: Pan-Caspase Inhibition

The primary mechanism by which Z-VAD-FMK prevents apoptosis is through the irreversible inhibition of caspases.[1][2] Caspases are a family of cysteine-aspartic proteases that exist as inactive zymogens (pro-caspases) in healthy cells. Upon receiving an apoptotic stimulus, a cascade of caspase activation is initiated. Initiator caspases (e.g., caspase-8, caspase-9) are first activated, which in turn cleave and activate executioner caspases (e.g., caspase-3, caspase-7). These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Z-VAD-FMK is designed as a peptide mimic of the caspase cleavage site, with a fluoromethylketone (FMK) group that covalently binds to the cysteine residue in the active site of the caspases.[3] This irreversible binding effectively blocks the catalytic activity of the caspases, thereby halting the apoptotic signaling cascade and preventing cell death.[2] Z-VAD-FMK is known to inhibit a broad spectrum of caspases, including caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, making it a "pan-caspase" inhibitor.[2]

Beyond Apoptosis: Induction of Necroptosis and Autophagy

While a powerful tool for studying apoptosis, it is crucial for researchers to be aware of the alternative cellular responses that can be triggered by Z-VAD-FMK.

Necroptosis: In certain cell types and under specific conditions, the inhibition of caspases by Z-VAD-FMK can divert the cell death pathway from apoptosis to necroptosis, a form of programmed necrosis.[4] This is particularly relevant when caspase-8, a key inhibitor of the necroptotic pathway, is inhibited. The core machinery of necroptosis involves the Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) and the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[4]

Autophagy: Z-VAD-FMK has been shown to have off-target effects, most notably the inhibition of N-glycanase 1 (NGLY1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway.[5][6] Inhibition of NGLY1 can lead to the induction of autophagy, a cellular process of self-digestion of cellular components.[5][6] This is an important consideration when interpreting data from experiments using Z-VAD-FMK, as the observed cellular phenotype may be a result of autophagy induction rather than solely caspase inhibition.

Quantitative Data

The inhibitory potency of Z-VAD-FMK varies among the different caspase enzymes. The following table summarizes the available IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for Z-VAD-FMK against various human caspases.

| Caspase | IC50 | Ki | Cell-Based Assay Concentration |

| Caspase-1 | 0.5 - 20 µM | 0.8 nM | 10 - 20 µM |

| Caspase-3 | 0.2 - 10 µM | 0.2 nM | 10 - 50 µM |

| Caspase-4 | - | - | - |

| Caspase-5 | - | - | - |

| Caspase-6 | - | 0.3 nM | - |

| Caspase-7 | 1.3 - 39 µM | 0.3 nM | - |

| Caspase-8 | 0.7 - 25 µM | - | 20 - 100 µM |

| Caspase-9 | 1.5 µM | - | - |

| Caspase-10 | - | - | - |

Note: IC50 and Ki values can vary depending on the assay conditions and substrate used. The cell-based assay concentrations are general ranges and should be optimized for specific cell types and experimental setups.[7][8]

Experimental Protocols

Caspase Activity Assay (Fluorogenic Substrate-Based)

This protocol describes a method to measure caspase activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells treated with an apoptotic stimulus +/- Z-VAD-FMK

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Lysis:

-

Harvest treated and control cells and wash once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 x 10^6 cells in 50 µL).

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Caspase Activity Measurement:

-

Dilute the cell lysates to the same protein concentration with Lysis Buffer.

-

In a 96-well black microplate, add 50 µL of each cell lysate per well.

-

Prepare a reaction mix containing the fluorogenic caspase substrate in a suitable assay buffer (as recommended by the manufacturer).

-

Add 50 µL of the reaction mix to each well containing cell lysate.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates) at regular intervals (e.g., every 5 minutes for 1-2 hours).[9][10]

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample.

-

Compare the caspase activity in treated cells versus control cells and Z-VAD-FMK co-treated cells.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This protocol outlines the detection of DNA fragmentation, a hallmark of late-stage apoptosis, using the TUNEL assay. Z-VAD-FMK can be used as a negative control to demonstrate that the observed DNA fragmentation is caspase-dependent.

Materials:

-

Cells grown on coverslips or slides, treated with an apoptotic stimulus +/- Z-VAD-FMK

-

4% Paraformaldehyde in PBS

-

Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL Reaction Mixture (containing TdT enzyme and labeled dUTPs, e.g., BrdUTP or fluorescently-labeled dUTP)

-

Antibody against the label (if using indirectly labeled dUTPs) conjugated to a fluorescent dye or HRP

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Fixation:

-

Wash the cells once with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[11]

-

Wash twice with PBS.

-

-

Permeabilization:

-

Incubate the cells with Permeabilization Solution for 2-5 minutes on ice.[11]

-

Wash twice with PBS.

-

-

TUNEL Staining:

-

Equilibrate the cells with the TUNEL buffer provided in the kit.

-

Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.[12]

-

-

Detection (for indirect methods):

-

If using BrdUTP, wash the cells and incubate with an anti-BrdU antibody conjugated to a fluorescent dye for 30-60 minutes at room temperature.

-

-

Counterstaining and Mounting:

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.

-

Wash with PBS.

-

Mount the coverslips on slides with an anti-fade mounting medium.

-

-

Analysis:

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

-

Western Blot for Apoptotic Markers

This protocol describes the detection of key apoptotic proteins, such as cleaved caspases and cleaved PARP, by Western blotting.

Materials:

-

Cells treated with an apoptotic stimulus +/- Z-VAD-FMK

-

RIPA Lysis Buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Lyse the cells as described in the caspase activity assay protocol.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-PARP) overnight at 4°C, diluted in Blocking Buffer.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.[14]

-

-

Analysis:

-

Analyze the band intensities to determine the levels of cleaved caspase-3 and cleaved PARP in each sample. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Signaling Pathways

Z-VAD-FMK Inhibition of the Apoptotic Cascade

This diagram illustrates the central role of caspases in the intrinsic and extrinsic apoptotic pathways and how Z-VAD-FMK intervenes to block this process.

Caption: Z-VAD-FMK inhibits initiator and executioner caspases.

Z-VAD-FMK-Induced Necroptosis

This diagram illustrates the signaling cascade leading to necroptosis when caspase-8 is inhibited by Z-VAD-FMK.

Caption: Z-VAD-FMK induces necroptosis by inhibiting caspase-8.

Off-Target Effect of Z-VAD-FMK on NGLY1 and Autophagy Induction

This diagram illustrates the off-target mechanism of Z-VAD-FMK leading to the induction of autophagy.

References

- 1. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]

- 2. invivogen.com [invivogen.com]

- 3. apexbt.com [apexbt.com]

- 4. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 10. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Role of Z-VAD-FMK in Blocking Pyroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Pyroptosis and the Role of Caspase Inhibition

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and other danger signals.[1][2] It is morphologically characterized by cell swelling and lysis, leading to the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and IL-18, as well as damage-associated molecular patterns (DAMPs).[3] The execution of pyroptosis is critically dependent on a family of cysteine proteases known as caspases.[3]

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a synthetic, cell-permeable tripeptide that acts as a broad-spectrum, irreversible inhibitor of caspases.[3][4][5] It functions by covalently binding to the catalytic cysteine residue in the active site of most caspases, thereby preventing their proteolytic activity.[3][4][5] While widely known for its ability to block apoptosis, Z-VAD-FMK has become an indispensable chemical tool for dissecting the molecular machinery of pyroptosis by targeting the inflammatory caspases that drive this pathway.[3][6] This guide provides a detailed technical overview of Z-VAD-FMK's mechanism, application, and quantitative effects in the context of pyroptosis research.

Mechanism of Action: How Z-VAD-FMK Intercepts the Pyroptotic Cascade

Z-VAD-FMK's primary role in blocking pyroptosis stems from its function as a pan-caspase inhibitor. It potently inhibits the inflammatory caspases central to both canonical and non-canonical pyroptosis pathways.[3][6]

-

Canonical Inflammasome Pathway: In this pathway, pattern recognition receptors (PRRs) like NLRP3 or AIM2 assemble a multi-protein complex called the inflammasome upon sensing specific stimuli. This complex recruits and activates pro-caspase-1. Activated caspase-1 then performs two key functions: it cleaves pro-inflammatory cytokines (pro-IL-1β, pro-IL-18) into their mature forms, and it cleaves the effector protein Gasdermin D (GSDMD).[2][3] Z-VAD-FMK directly inhibits the proteolytic activity of caspase-1, preventing both GSDMD cleavage and cytokine maturation.[3][6]

-

Non-Canonical Inflammasome Pathway: This pathway is triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. LPS directly binds to and activates murine caspase-11 or its human orthologs, caspase-4 and caspase-5.[3][7] These caspases also cleave GSDMD to initiate pyroptosis. Z-VAD-FMK is effective at inhibiting these caspases, thereby blocking the execution of non-canonical pyroptosis.[3]

The cleavage of GSDMD is the pivotal execution step of pyroptosis. The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming large pores that disrupt the cell's osmotic balance, leading to swelling, lysis, and the release of inflammatory contents.[2][6] By inhibiting the upstream caspases, Z-VAD-FMK prevents the generation of this pore-forming fragment, effectively halting cell death.[6]

Diagram of Z-VAD-FMK's Intervention in Pyroptosis Pathways

Caption: Z-VAD-FMK inhibits pyroptosis by blocking inflammatory caspases.

Crosstalk with Other Cell Death Pathways

It is critical for researchers to recognize that Z-VAD-FMK is not specific to inflammatory caspases; it also inhibits apoptotic caspases (e.g., Caspase-3, -8, -9).[3][8] This broad activity means that while Z-VAD-FMK blocks pyroptosis, it can also block apoptosis. Furthermore, under certain conditions, particularly in macrophages stimulated with Toll-like receptor (TLR) ligands, the inhibition of caspases by Z-VAD-FMK can divert the cell death signal towards a different pathway: necroptosis.[9][10][11] This occurs because caspase-8, which is inhibited by Z-VAD-FMK, normally cleaves and inactivates key proteins in the necroptosis pathway (RIPK1 and RIPK3).[9]

Caption: Z-VAD-FMK can shift cell death from pyroptosis/apoptosis to necroptosis.

Data Presentation: Quantitative Efficacy of Z-VAD-FMK

The effective concentration of Z-VAD-FMK varies depending on the cell type, the stimulus used, and the specific experimental goals. The following tables summarize typical working concentrations and their reported effects from various studies.

Table 1: Recommended Working Concentrations of Z-VAD-FMK

| Cell Type | Application/Assay | Typical Concentration | Reference |

| THP-1 (human monocytes) | Inflammasome Inhibition | 20-40 µM | [12] |

| BMDMs (mouse) | Pyroptosis Inhibition (LPS + Nigericin) | 20-80 µM | [9] |

| C2C12 (mouse myoblasts) | Pyroptosis Inhibition | 50 µM | [13] |

| Peripheral Blood Neutrophils | Inflammasome Activation | 20 µM | [14] |

| Jurkat Cells | Apoptosis Inhibition | 20 µM | [15] |

| General Cell Culture | Pan-Caspase Inhibition | 10-20 µM | [3] |

Table 2: Quantitative Effects of Z-VAD-FMK on Pyroptosis Markers

| Cell Type/Model | Treatment | Measured Outcome | Result | Reference |

| C2C12 cells | Platycodin D (25 µM) + Z-VAD-FMK (50 µM) | Annexin V+/PI+ cells | Significant decrease in double-positive cells | [13] |

| Peripheral Blood Neutrophils | LPS + Nigericin + Z-VAD-FMK (20 µM) | Caspase-1 p20 levels | Significant reduction in active Caspase-1 | [14] |

| Peripheral Blood Neutrophils | LPS + Nigericin + Z-VAD-FMK (20 µM) | IL-1β protein expression | Significant reduction in mature IL-1β | [14] |

| Hepatocytes | Benzo[a]pyrene (25 µM) + Z-VAD-FMK (20 µM) | Cell Viability | Significantly increased vs. BaP alone | [16] |

| Hepatocytes | Benzo[a]pyrene (25 µM) + Z-VAD-FMK (20 µM) | LDH Release | Significantly decreased vs. BaP alone | [16] |

| Hepatocytes | Benzo[a]pyrene (25 µM) + Z-VAD-FMK (20 µM) | Caspase-1 Activity | Significantly decreased vs. BaP alone | [16] |

| Endotoxic Shock Mouse Model | LPS (10 µg/g) + Z-VAD-FMK (5-20 µg/g) | Serum TNF-α, IL-12, IL-6 | Markedly reduced cytokine concentrations | [9] |

Experimental Protocols: Using Z-VAD-FMK to Inhibit Pyroptosis

Below are detailed methodologies for a standard in vitro pyroptosis inhibition experiment using bone marrow-derived macrophages (BMDMs).

Preparation and Cell Culture

-

Reagent Preparation: Prepare a stock solution of Z-VAD-FMK by dissolving it in DMSO to a concentration of 20-50 mM.[3][4] Store at -20°C. Avoid repeated freeze-thaw cycles.[3]

-

Cell Isolation and Culture: Isolate bone marrow cells from the femurs and tibias of mice. Differentiate them into BMDMs over 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 10 ng/mL GM-CSF or 20% L929-cell conditioned medium.[9]

-

Seeding: Plate the differentiated BMDMs in 12-well or 24-well plates at a density of 0.5-1 x 10^6 cells/well and allow them to adhere overnight.

Induction of Pyroptosis and Z-VAD-FMK Treatment

-

Inhibitor Pre-treatment: Dilute the Z-VAD-FMK stock solution in fresh cell culture medium to the desired final concentration (e.g., 20-50 µM). Remove the old medium from the cells and add the medium containing Z-VAD-FMK. Include a vehicle control (DMSO equivalent). Incubate for 30 minutes to 1 hour at 37°C.[9][14]

-

Priming (Signal 1): To induce the expression of pro-IL-1β and NLRP3, prime the cells by adding LPS (e.g., 100-500 ng/mL) directly to the wells. Incubate for 3-4 hours.[8][12]

-

Activation (Signal 2): To activate the NLRP3 inflammasome, add an activating agent such as Nigericin (5-10 µM) or ATP (5 mM).[1][14] Incubate for an additional 30-90 minutes.

Measurement of Pyroptosis

-

LDH Release Assay (Cell Lysis): Carefully collect the cell culture supernatant. Measure the activity of lactate dehydrogenase (LDH) released from lysed cells using a commercially available colorimetric assay kit, following the manufacturer's instructions.

-

Cytokine Measurement (Inflammation): Use the collected supernatant to quantify the concentration of mature, secreted IL-1β and IL-18 via ELISA.

-

Western Blotting (Protein Cleavage):

-

Collect the supernatant to detect secreted proteins (cleaved caspase-1 p20, mature IL-1β).

-

Lyse the remaining adherent cells in RIPA buffer with protease inhibitors.

-

Separate proteins from both supernatant and lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and cleaved forms of Caspase-1 and GSDMD. β-actin serves as a loading control for cell lysates.[14]

-

-

Cell Viability/Imaging (Pore Formation):

-

To visualize cell death, stain cells with a membrane-impermeable dye like Propidium Iodide (PI) and a nuclear counterstain like Hoechst 33342.[8]

-

Image using fluorescence microscopy. Pyroptotic cells will be positive for PI (red) due to membrane pore formation.

-

Diagram of a Typical Experimental Workflow

Caption: Workflow for a pyroptosis inhibition experiment using Z-VAD-FMK.

Limitations and Alternative Tools

While Z-VAD-FMK is a powerful tool, its utility is constrained by several factors:

-

Lack of Specificity: As a pan-caspase inhibitor, it does not distinguish between inflammatory and apoptotic caspases.[8] This can confound results in systems where multiple cell death pathways are active.

-

Induction of Necroptosis: As previously mentioned, Z-VAD-FMK can shunt the cell death pathway to RIPK1/RIPK3-mediated necroptosis, which can be an undesired experimental outcome.[9] Co-treatment with a RIPK1 inhibitor like Necrostatin-1 (Nec-1) may be necessary to isolate caspase-dependent effects.

-

Off-Target Effects: At high concentrations, the potential for off-target effects increases, necessitating careful dose-response experiments to determine the minimal effective concentration.[4]

For more specific inquiries, researchers can turn to alternative inhibitors:

-

Ac-YVAD-CMK / VX-765 (Belnacasan): More specific inhibitors of Caspase-1.[13][17]

-

Ac-FLTD-CMK / Z-LLSD-FMK: Peptidic inhibitors designed to specifically block the GSDMD cleavage site in humans and mice, respectively, acting downstream of caspases.[6][8]

-

Disulfiram: A small molecule identified as an inhibitor of GSDMD pore formation.[8][12]

Conclusion

Z-VAD-FMK remains a cornerstone reagent in the study of programmed cell death. Its ability to potently and irreversibly inhibit the activity of multiple caspases provides a robust method for blocking the execution of pyroptosis. By preventing the cleavage of GSDMD and the maturation of key inflammatory cytokines, it allows researchers to probe the upstream signaling events of inflammasome activation and delineate the functional consequences of the pyroptotic pathway in various physiological and pathological contexts. However, a thorough understanding of its broad specificity and its potential to induce necroptosis is critical for the accurate design and interpretation of experiments. When used judiciously and in conjunction with more specific tools, Z-VAD-FMK is an invaluable asset for advancing our knowledge of inflammatory cell death and developing novel therapeutic strategies.

References

- 1. A comparative study of apoptosis, pyroptosis, necroptosis, and PANoptosis components in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. invivogen.com [invivogen.com]

- 4. pyronaridine-tetraphosphate.com [pyronaridine-tetraphosphate.com]

- 5. Caspase Inhibitor Z-VAD-FMK [promega.jp]

- 6. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 7. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 10. Pan-caspase inhibitors induce necroptosis via ROS-mediated activation of mixed lineage kinase domain-like protein and p38 in classically activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Caspase-1-Dependent Pyroptosis Mediates Adjuvant Activity of Platycodin D as an Adjuvant for Intramuscular Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. quora.com [quora.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Z-VAD-FMK: A Technical Guide to Target Specificity and Caspase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a widely utilized synthetic tripeptide that serves as a potent, cell-permeable, and irreversible pan-caspase inhibitor. Its ability to broadly block the activity of caspases, the central executioners of apoptosis, has made it an indispensable tool in the study of programmed cell death. However, its utility extends beyond a simple apoptosis inhibitor, as research has revealed a more complex interaction with cellular signaling pathways, including the induction of alternative cell death mechanisms like necroptosis and the modulation of autophagy. This technical guide provides an in-depth exploration of the target specificity of Z-VAD-FMK, its interaction with caspases, its off-target effects, and detailed experimental protocols for its use in research settings.

Mechanism of Action

Z-VAD-FMK functions as an irreversible inhibitor by covalently binding to the catalytic cysteine residue within the active site of caspases.[1][2] The fluoromethylketone (FMK) group reacts with the active site cysteine, forming a stable thioether linkage that permanently inactivates the enzyme. The peptide sequence (Val-Ala-Asp) mimics the natural cleavage site of many caspases, providing broad-spectrum affinity.[3]

Target Specificity and Quantitative Inhibition Data

Z-VAD-FMK exhibits broad specificity across the caspase family, potently inhibiting the majority of human and murine caspases involved in both apoptosis and inflammation.[2] It is known to inhibit human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the notable exception of caspase-2, against which it shows weak activity.[2] It also effectively inhibits murine caspases, including caspase-1, -3, and -11.[2]

| Caspase Target | Reported IC50 Values |

| Pan-Caspase | 0.0015 - 5.8 mM (in vitro) |

Note: The wide range of reported IC50 values reflects the varying experimental systems and substrates used in different studies.

Signaling Pathways Modulated by Z-VAD-FMK

The primary application of Z-VAD-FMK is the inhibition of apoptosis. However, its broad caspase inhibition can lead to the activation of alternative cellular pathways, a critical consideration for interpreting experimental results.

Apoptosis Inhibition

By inhibiting both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7), Z-VAD-FMK effectively blocks the downstream events of apoptosis, including the cleavage of cellular substrates, DNA fragmentation, and the formation of apoptotic bodies.

Induction of Necroptosis

A significant off-target effect of Z-VAD-FMK is the induction of necroptosis, a form of programmed necrosis. By inhibiting caspase-8, Z-VAD-FMK prevents the cleavage and inactivation of key necroptotic proteins, RIPK1 and RIPK3. This allows for the formation of the necrosome complex, leading to the phosphorylation of MLKL and subsequent plasma membrane rupture.

Induction of Autophagy

Recent studies have demonstrated that Z-VAD-FMK can also induce autophagy. This is attributed to its off-target inhibition of N-linked glycanase 1 (NGLY1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. Inhibition of NGLY1 is thought to trigger a cellular stress response that leads to the upregulation of autophagy.

Experimental Protocols

The following are representative protocols for the use of Z-VAD-FMK in common cellular assays. It is crucial to optimize concentrations and incubation times for specific cell types and experimental conditions.

Protocol 1: Inhibition of Apoptosis in Cell Culture

Objective: To prevent apoptosis induced by a chemical or biological stimulus.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

Z-VAD-FMK (stock solution in DMSO, e.g., 20 mM)

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentration of Z-VAD-FMK (a typical starting concentration is 20-50 µM) for 1-2 hours. A vehicle control (DMSO) should be run in parallel.

-

Induce apoptosis by adding the chosen stimulus to the cell culture medium.

-

Incubate the cells for the appropriate time required to induce apoptosis (this will vary depending on the stimulus and cell type).

-

Harvest the cells by trypsinization or scraping.

-

Wash the cells with cold PBS.

-

Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Protocol 2: Western Blot Analysis of Caspase Cleavage

Objective: To assess the inhibition of caspase activation by observing the cleavage of pro-caspases to their active forms.

Materials:

-

Cell lysates from control and treated cells (as prepared in Protocol 1)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against specific caspases (e.g., anti-caspase-3, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of each cell lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Induction and Analysis of Necroptosis

Objective: To induce and confirm necroptosis in a cell line sensitive to this pathway.

Materials:

-

Necroptosis-sensitive cell line (e.g., L929, HT-29)

-

Complete cell culture medium

-

TNF-α

-

Z-VAD-FMK

-

Necrostatin-1 (a RIPK1 inhibitor, as a negative control)

-

Propidium Iodide (PI) or other membrane integrity dye

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells and allow them to adhere.

-

Pre-treat cells with Z-VAD-FMK (e.g., 20 µM) for 1-2 hours. For a negative control, pre-treat a separate set of cells with Necrostatin-1 (e.g., 30 µM) followed by Z-VAD-FMK.

-

Stimulate the cells with TNF-α (e.g., 10-100 ng/mL).

-

Incubate for a time sufficient to induce necroptosis (typically 6-24 hours).

-

Stain the cells with Propidium Iodide.

-

Analyze the cells for PI uptake using fluorescence microscopy or flow cytometry. An increase in PI-positive cells in the Z-VAD-FMK/TNF-α treated group, which is rescued by Necrostatin-1, is indicative of necroptosis.

Conclusion

Z-VAD-FMK remains a cornerstone tool for the study of programmed cell death. Its potent and broad-spectrum inhibition of caspases provides a robust method for blocking apoptosis in a wide range of experimental systems. However, researchers and drug development professionals must be cognizant of its significant off-target effects, namely the induction of necroptosis and autophagy. A thorough understanding of these alternative pathways is essential for the accurate interpretation of data generated using this inhibitor. The experimental protocols provided in this guide offer a starting point for the effective application of Z-VAD-FMK in the laboratory, with the caveat that optimization is key for achieving reliable and reproducible results. As our understanding of the intricate network of cellular signaling pathways continues to evolve, the careful and informed use of tools like Z-VAD-FMK will be paramount in advancing our knowledge of cell life and death.

References

The Architect's Blueprint: A Technical Guide to the Discovery and Development of Peptide-Based Caspase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of peptide-based caspase inhibitors. We will delve into the core principles of caspase biology, the intricacies of inhibitor design, detailed experimental methodologies, and the critical data that drives the field forward.

Introduction: Caspases - The Executioners of Apoptosis and Inflammation

Caspases, a family of cysteine-aspartic proteases, are central regulators of programmed cell death (apoptosis) and inflammation.[1] They are synthesized as inactive zymogens (procaspases) and, upon activation, orchestrate a cascade of proteolytic events that dismantle the cell in a controlled manner or mediate inflammatory signaling.[1][2] Dysregulation of caspase activity is implicated in a wide range of human diseases, including neurodegenerative disorders, autoimmune diseases, and cancer, making them attractive therapeutic targets.[3]

Peptide-based inhibitors, designed to mimic the natural substrates of caspases, have been instrumental in both elucidating the fundamental roles of these enzymes and serving as foundational scaffolds for drug discovery programs.[3][4] This guide will explore the journey from understanding caspase biology to the rational design and evaluation of potent and selective peptide-based inhibitors.

The Caspase Signaling Cascades: A Visual Overview

Caspase activation occurs through distinct but interconnected signaling pathways. The two major apoptotic pathways are the extrinsic and intrinsic pathways.

The Extrinsic (Death Receptor) Pathway

Initiated by extracellular death ligands (e.g., FasL, TNF-α) binding to their cognate death receptors on the cell surface, this pathway rapidly activates initiator caspase-8 and -10.[1][5][6]

The Intrinsic (Mitochondrial) Pathway

Triggered by various intracellular stress signals, this pathway converges on the mitochondria, leading to the release of cytochrome c.[2][6] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.[6][7]

Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, such as caspase-3, -6, and -7, which are responsible for the cleavage of a multitude of cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[6][7]

Discovery and Design of Peptide-Based Caspase Inhibitors

The development of peptide-based caspase inhibitors has evolved from early discoveries of their substrate specificity to the rational design of highly potent and selective molecules.

Foundational Principles: Substrate Specificity

Caspases exhibit a stringent requirement for an aspartic acid residue at the P1 position of their substrates.[4][8] The specificity for different caspases is largely determined by the amino acid residues at the P2, P3, and P4 positions.[3] This knowledge of substrate preference has been the cornerstone for designing peptide-based inhibitors.

Table 1: Tetrapeptide Recognition Motifs for Different Caspase Groups

| Caspase Group | Representative Members | Tetrapeptide Motif |

| Group I (Inflammatory) | Caspase-1, -4, -5 | WEHD |

| Group II (Executioner) | Caspase-2, -3, -7 | DEXD |

| Group III (Initiator) | Caspase-6, -8, -9, -10 | (I/L/V)EXD |

Data compiled from multiple sources.[3]

Chemical Scaffolds and Warheads

Peptide-based caspase inhibitors typically consist of a peptide recognition sequence and an electrophilic "warhead" that reacts with the catalytic cysteine residue in the caspase active site.[4]

-

Reversible Inhibitors: These inhibitors, such as peptide aldehydes (e.g., Ac-DEVD-CHO), form a reversible covalent bond with the active site cysteine.[9][10]

-

Irreversible Inhibitors: These inhibitors, including halomethyl ketones (e.g., Z-VAD-FMK) and acyloxymethyl ketones, form a stable, irreversible covalent bond, leading to permanent inactivation of the enzyme.[10][11][12]

Evolution to Peptidomimetics and Allosteric Inhibitors

While effective as research tools, early peptide inhibitors often suffered from poor cell permeability and in vivo stability.[3] This led to the development of peptidomimetics, where the peptide backbone is modified to improve pharmacokinetic properties.[4] More recently, the focus has expanded to include allosteric inhibitors that bind to sites other than the active site, offering the potential for greater selectivity.[8]

A Workflow for the Discovery and Development of Peptide-Based Caspase Inhibitors

The path from a hypothetical inhibitor to a well-characterized lead compound involves a systematic workflow encompassing synthesis, screening, and detailed characterization.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and development of peptide-based caspase inhibitors.

Solid-Phase Peptide Synthesis (SPPS) of a Tetrapeptide Aldehyde Inhibitor (e.g., Ac-DEVD-CHO)

This protocol outlines the manual synthesis of a peptide acid using Fmoc/tBu chemistry, which can then be converted to the corresponding aldehyde.

Materials:

-

Fmoc-Asp(OtBu)-Wang resin

-

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH)

-

Coupling reagents: HBTU, HOBt

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Capping reagent: Acetic anhydride

-

Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS) (e.g., 95:2.5:2.5)

-

Diethyl ether

-

Reagents for aldehyde conversion (e.g., reduction of a Weinreb amide or oxidation of a primary alcohol)

Procedure:

-

Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-amino acid (e.g., Fmoc-Val-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF and DCM.

-

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Glu, Asp).

-

N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus using acetic anhydride and DIPEA in DMF.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with ether. Purify the peptide acid by reverse-phase HPLC.

-

Aldehyde Conversion: Convert the purified peptide acid to the corresponding peptide aldehyde using established chemical methods.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Screening for Caspase Inhibition and IC50 Determination using a Fluorogenic Substrate

This assay measures the ability of a compound to inhibit the activity of a purified caspase enzyme.

Materials:

-

Purified active caspase enzyme (e.g., caspase-3)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer (e.g., HEPES buffer containing DTT, EDTA, and CHAPS)

-

Test compounds (peptide inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare Reagents:

-

Dilute the purified caspase enzyme to the working concentration in assay buffer.

-

Prepare serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

-

Dilute the fluorogenic substrate to the working concentration in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Assay buffer only.

-

Control wells (no inhibitor): Caspase enzyme and assay buffer.

-

Test wells: Caspase enzyme and serial dilutions of the inhibitor.

-

-

Pre-incubation: Add the caspase enzyme to the control and test wells. Then add the corresponding inhibitor dilutions to the test wells and an equal volume of buffer (with DMSO) to the control wells. Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[4] Measure the fluorescence intensity at regular intervals for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

-

Normalize the activity in the inhibitor-treated wells to the activity in the control wells (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve using graphing software.[1]

-

Quantitative Data on Peptide-Based Caspase Inhibitors

The potency and selectivity of peptide-based caspase inhibitors are critical parameters for their utility as research tools and therapeutic candidates. The following tables summarize key quantitative data for some commonly used inhibitors.

Table 2: IC50 Values (nM) of Selected Peptide-Based Caspase Inhibitors

| Inhibitor | Caspase-1 | Caspase-3 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 | Caspase-10 |

| Ac-DEVD-CHO | >10000 | 3.04 | 3.54 | 122 | - | - | - |

| Ac-LEHD-CHO | 15.0 | - | - | - | 3.82 | 49.2 | 40.4 |

| z-VAD-FMK | 0.53 | 0.23 | 0.46 | 0.98 | 0.48 | 1.1 | 0.7 |

| Ac-YVAD-CMK | 0.7 | 10000 | >10000 | >10000 | 180 | 10000 | 10000 |

| Ac-WEHD-CHO | 0.28 | 16 | 21 | 14 | 2.5 | 1.3 | 0.9 |

| Ac-IETD-CHO | 11 | 6300 | 1200 | 10000 | 2.1 | 6600 | 12 |

| VX-765 | 530 | - | - | - | 1000 | 4000 | 42000 |

IC50 values can vary depending on assay conditions. Data compiled from multiple sources.[11][13][14]

Table 3: Ki Values (nM) of Selected Peptide-Based Caspase Inhibitors

| Inhibitor | Caspase-1 | Caspase-3 | Caspase-8 | Caspase-9 |

| Ac-YVAD-CHO | 0.76 | - | - | - |

| Ac-DEVD-CHO | 10 | 0.23 | 6.2 | - |

| z-IETD-FMK | - | - | 0.96 | - |

| Pralnacasan (VX-740) | 0.8 | >1000 | 25 | >1000 |

Ki values represent the dissociation constant of the inhibitor-enzyme complex. Data compiled from multiple sources.

Conclusion and Future Directions

The discovery and development of peptide-based caspase inhibitors have been pivotal in advancing our understanding of apoptosis and inflammation. While significant progress has been made, the field continues to evolve. The development of more selective, cell-permeable, and in vivo stable inhibitors remains a key challenge. The exploration of novel chemical scaffolds, including non-peptidic and allosteric inhibitors, holds great promise for the development of the next generation of caspase-targeted therapeutics. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to contribute to this exciting and impactful area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. takarabio.com [takarabio.com]

- 5. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad.com [bio-rad.com]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. abcam.com [abcam.com]

- 11. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Protocol to purify recombinant inflammatory caspases and assess their catalytic activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principle of Irreversible Caspase Inhibition by Z-VAD-FMK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in the study of apoptosis and other cellular processes mediated by caspases.[1][2][3] Caspases, a family of cysteine-aspartic proteases, are central to the execution of programmed cell death (apoptosis) and play significant roles in inflammation and other physiological and pathological conditions. The ability of Z-VAD-FMK to broadly and irreversibly block the activity of these enzymes has made it an invaluable tool for elucidating the roles of caspases in complex biological systems. This technical guide provides an in-depth exploration of the core principle of irreversible caspase inhibition by Z-VAD-FMK, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and visualization of relevant biological pathways and experimental workflows.

Mechanism of Irreversible Inhibition

The inhibitory activity of Z-VAD-FMK is conferred by its unique chemical structure, which comprises three key components: a peptide sequence (Val-Ala-Asp) that provides specificity for the caspase active site, a benzyloxycarbonyl (Z) group that enhances cell permeability, and a fluoromethylketone (FMK) reactive group.

The tripeptide sequence, Val-Ala-Asp, mimics the natural substrate recognition motif of many caspases, allowing Z-VAD-FMK to specifically target the catalytic pocket of these enzymes. Upon binding, the fluoromethylketone group engages in a covalent reaction with the catalytic cysteine residue within the caspase active site. This reaction forms a stable thioether bond, leading to the irreversible inactivation of the enzyme. The stability of this covalent adduct prevents the caspase from binding to and cleaving its natural substrates, thereby effectively halting the downstream signaling cascades that lead to apoptosis or inflammation.

References

Z-VAD-FMK: A Technical Guide to Elucidating Cell Death Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The intricate signaling networks governing these pathways, primarily apoptosis, necroptosis, and pyroptosis, are of paramount interest in both basic research and therapeutic development. A key tool in dissecting these pathways is the synthetic peptide Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone). This in-depth technical guide provides a comprehensive overview of Z-VAD-FMK, its mechanism of action, and its critical role in differentiating between various forms of regulated cell death. This guide includes detailed experimental protocols, quantitative data, and visual representations of the signaling pathways to aid researchers in their study of cellular demise.

Z-VAD-FMK: Core Concepts

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor.[1] Caspases are a family of cysteine-aspartic proteases that play a central role in the execution of apoptosis and in the inflammatory response associated with pyroptosis.[2] Z-VAD-FMK's broad-spectrum inhibitory activity is achieved by its peptide sequence (Val-Ala-Asp) which mimics the caspase cleavage site, and a fluoromethylketone (FMK) moiety that irreversibly binds to the catalytic site of caspases, thereby blocking their activity.[2] The O-methylation of the aspartic acid residue enhances its stability and cell permeability.[3]

Chemical and Physical Properties

| Property | Value | Reference |

| Full Name | Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone | [4] |

| Synonyms | Z-VAD(OMe)-FMK, Caspase Inhibitor VI | [5][6] |

| Molecular Formula | C₂₂H₃₀FN₃O₇ | [2] |

| Molecular Weight | 467.49 g/mol | [7] |

| Appearance | Translucent film or off-white semi-solid | [2] |

| Solubility | Soluble in DMSO (e.g., 10 mg/mL or 20 mM) | [2] |

Mechanism of Action

Z-VAD-FMK functions as an irreversible inhibitor of a broad range of caspases. It potently inhibits human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the notable exception of caspase-2.[2] It also demonstrates inhibitory activity against murine caspases, including caspase-1, caspase-3, and caspase-11.[2] The irreversible binding to the catalytic site of these proteases effectively halts the proteolytic cascade that is characteristic of caspase-dependent cell death pathways.[2]

Quantitative Data: Inhibitory Profile of Z-VAD-FMK

| Caspase Target | IC50 Value (in vitro) | Reference(s) |

| Pan-Caspase | 0.0015 - 5.8 mM (cell-dependent) | [4][7] |

| Caspase-1 | Potent inhibitor | [2] |

| Caspase-3 | Potent inhibitor | [2] |

| Caspase-4 | Potent inhibitor | [2] |

| Caspase-5 | Potent inhibitor | [2] |

| Caspase-6 | Potent inhibitor | [2] |

| Caspase-7 | Potent inhibitor | [2] |

| Caspase-8 | Potent inhibitor | [2] |

| Caspase-9 | Potent inhibitor | [2] |

| Caspase-10 | Potent inhibitor | [2] |

| Caspase-11 (murine) | Potent inhibitor | [2] |

Note: IC50 values can vary depending on the specific assay conditions, substrate used, and the source of the enzyme.

Delineating Cell Death Pathways with Z-VAD-FMK

A primary application of Z-VAD-FMK is to distinguish between different regulated cell death pathways. Its ability to inhibit caspases makes it a powerful tool to probe the involvement of apoptosis and pyroptosis, and paradoxically, to induce necroptosis.

Investigating Apoptosis

Apoptosis is a caspase-dependent form of programmed cell death. Z-VAD-FMK, by inhibiting both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), can effectively block the apoptotic cascade. This makes it an invaluable tool for confirming the role of caspases in a given cell death stimulus.

References

- 1. invivogen.com [invivogen.com]

- 2. Caspase Inhibitor Z-VAD-FMK [promega.com.cn]

- 3. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. medkoo.com [medkoo.com]

- 7. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Z-VAD-FMK: A Technical Guide to a Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in apoptosis research. By binding to the catalytic site of caspases, a family of cysteine proteases central to the execution of programmed cell death, Z-VAD-FMK effectively blocks the apoptotic cascade.[1][2] Its broad specificity makes it an invaluable tool for studying the roles of caspases in various cellular processes, including inflammation and cell death, and for dissecting the molecular mechanisms of apoptosis. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Z-VAD-FMK, along with detailed experimental protocols for its use.

Chemical Properties and Structure

Z-VAD-FMK is a synthetic tripeptide composed of Valine, Alanine, and a methylated Aspartic acid residue, with a fluoromethylketone (FMK) group at the C-terminus and a benzyloxycarbonyl (Z) group protecting the N-terminus. The O-methylation of the aspartic acid residue enhances its stability and cell permeability.[1][2]

Table 1: Chemical and Physical Properties of Z-VAD-FMK

| Property | Value | Reference |

| IUPAC Name | methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate | [1] |

| Synonyms | Z-Val-Ala-Asp(OMe)-FMK, Carbobenzoxy-valyl-alanyl-aspartyl-[O- methyl]- fluoromethylketone | [3] |

| CAS Number | 187389-52-2 | [1] |

| Molecular Formula | C22H30FN3O7 | [3] |

| Molecular Weight | 467.49 g/mol | [4] |

| Appearance | White to off-white solid or translucent film | [3][5] |

| Purity | ≥95% (typically analyzed by HPLC) | [3] |

| Solubility | Soluble in DMSO (e.g., 10 mg/mL or ~21.4 mM), ethanol, and dimethyl formamide. Insoluble in water. | [3][5] |

| Storage | Store lyophilized solid at -20°C for up to one year. Reconstituted DMSO solutions are stable for up to 6 months at -20°C. Avoid repeated freeze-thaw cycles. | [5] |

| SMILES | CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | [4] |

Mechanism of Action

Z-VAD-FMK functions as an irreversible inhibitor of a broad range of caspases, with the notable exception of caspase-2.[6] Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage during apoptosis. Activated caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The fluoromethylketone group of Z-VAD-FMK forms a covalent thioether bond with the cysteine residue in the active site of the caspase, thereby irreversibly inactivating the enzyme.[1] This inhibition prevents the downstream activation of effector caspases and the subsequent cleavage of cellular targets, effectively halting the apoptotic process.

While primarily known as an apoptosis inhibitor, under certain conditions, the inhibition of caspases by Z-VAD-FMK can promote an alternative form of programmed cell death known as necroptosis.[7] This process is dependent on Receptor-Interacting Protein Kinases (RIPK1 and RIPK3) and Mixed Lineage Kinase Domain-Like (MLKL) protein.[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving Z-VAD-FMK.

Inhibition of Apoptosis Induction

This protocol describes the use of Z-VAD-FMK to prevent apoptosis induced by a chemical agent, such as etoposide, in a cell culture model.

Materials:

-

Cell line of interest (e.g., Jurkat, HeLa)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., Etoposide)

-

Z-VAD-FMK stock solution (10-20 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.

-

Allow cells to adhere and grow overnight.

-

Pre-treat the cells with Z-VAD-FMK at a final concentration of 20-100 µM by adding the appropriate volume of the stock solution to the culture medium. A vehicle control (DMSO) should be run in parallel. Incubate for 1-2 hours.[8]

-

Induce apoptosis by adding the apoptosis-inducing agent (e.g., etoposide at 50 µg/ml) to the wells.[4]

-

Incubate the cells for the desired period (e.g., 24-48 hours).

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS.

-

Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Fluorometric Caspase-3/7 Activity Assay

This protocol details the measurement of caspase-3 and -7 activity in cell lysates using a fluorogenic substrate, Ac-DEVD-AMC. Z-VAD-FMK is used as a negative control to confirm the specificity of the assay.

Materials:

-

Treated and untreated cell pellets

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi)

-

Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

Fluorogenic caspase-3/7 substrate (Ac-DEVD-AMC) stock solution (1 mM in DMSO)

-

Z-VAD-FMK stock solution (10-20 mM in DMSO)

-

96-well black microplate

-

Fluorometer with excitation at 380 nm and emission at 460 nm

Procedure:

-

Prepare cell lysates from treated and untreated cells by resuspending the cell pellet in ice-cold Cell Lysis Buffer and incubating on ice for 30 minutes.

-

Centrifuge the lysates at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration of each lysate.

-

In a 96-well black microplate, add 20-50 µg of protein from each cell lysate to individual wells. Adjust the volume with Protease Assay Buffer.

-

For inhibitor control wells, add Z-VAD-FMK to a final concentration of 20 µM and incubate for 10 minutes at 37°C.

-

Prepare a reaction master mix by diluting the Ac-DEVD-AMC stock solution in Protease Assay Buffer to a final concentration of 20 µM.

-

Initiate the reaction by adding the substrate-containing reaction mix to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 430-460 nm at multiple time points (e.g., every 15 minutes for 1-2 hours) using a fluorometer.

-

Calculate the rate of caspase activity by determining the slope of the linear portion of the fluorescence versus time plot.

Western Blot Analysis of Caspase Cleavage

This protocol is for detecting the cleavage of caspases (e.g., caspase-3) and their substrates (e.g., PARP) by Western blot, demonstrating the inhibitory effect of Z-VAD-FMK.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against pro-caspase-3, cleaved caspase-3, full-length PARP, and cleaved PARP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates as described in the caspase activity assay protocol.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways

Z-VAD-FMK primarily targets the caspase cascade, which is a central component of the apoptotic signaling network. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3 and -7.

References

- 1. researchgate.net [researchgate.net]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Z-VAD-FMK: Application Notes and Protocols for Cell Culture

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2][3] It is widely utilized in cell culture experiments to inhibit apoptosis or programmed cell death by binding to the catalytic site of caspase enzymes.[1][2][3] This document provides detailed application notes and protocols for the use of Z-VAD-FMK in cell culture, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action

Z-VAD-FMK functions by irreversibly binding to the catalytic site of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis.[1][2] By inhibiting both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), Z-VAD-FMK effectively blocks the downstream events of the apoptotic cascade, including the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and subsequent DNA fragmentation.[4][5] The peptide is O-methylated on the aspartic acid residue, which enhances its stability and cell permeability.[2][3]

Physicochemical Properties and Storage

| Property | Value |

| Full Name | Carbobenzoxy-valyl-alanyl-aspartyl-[O- methyl]- fluoromethylketone |

| Molecular Formula | C₂₂H₃₀FN₃O₇ |

| Molecular Weight | 467.5 g/mol |

| Appearance | Lyophilized powder or translucent film |

| Solubility | Soluble in DMSO (e.g., 10 mg/mL or 20 mM)[1] |

| Storage | Store lyophilized powder at -20°C. Reconstituted stock solutions in DMSO are stable for up to 6 months at -20°C. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Preparation of Z-VAD-FMK Stock Solution

Materials:

-

Z-VAD-FMK powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Bring the Z-VAD-FMK vial to room temperature before opening.

-

To prepare a 10 mM stock solution, reconstitute 1 mg of Z-VAD-FMK powder in 213.9 μL of DMSO.[6] For a 20 mM stock, dissolve 1 mg in 107 µL of DMSO.

-

Vortex gently to ensure the powder is completely dissolved.

-

Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

General Cell Treatment Protocol

Note: The optimal working concentration of Z-VAD-FMK is cell-type and stimulus-dependent and should be determined empirically. A general concentration range is 10-100 µM.[3][6]

Protocol:

-

Culture cells to the desired confluency in appropriate cell culture plates.

-

Prepare the final working concentration of Z-VAD-FMK by diluting the stock solution in fresh cell culture medium. To avoid solvent toxicity, the final concentration of DMSO in the culture medium should not exceed 1.0%.

-

For apoptosis inhibition studies, it is recommended to pre-treat the cells with Z-VAD-FMK for at least 1 hour before inducing apoptosis.[6] In many protocols, Z-VAD-FMK is added at the same time as the apoptotic stimulus.[2][3]

-

Add the medium containing Z-VAD-FMK to the cells. Include appropriate controls:

-

Untreated cells (negative control)

-

Cells treated with the apoptotic stimulus only (positive control)

-

Cells treated with the vehicle (DMSO) at the same final concentration as the Z-VAD-FMK treated cells.

-

-

Incubate the cells for the desired period.

-

Proceed with downstream analysis, such as cell viability assays, apoptosis assays, or Western blotting.

Application: Inhibition of Apoptosis

Z-VAD-FMK is commonly used to determine if a specific stimulus induces cell death via a caspase-dependent apoptotic pathway.

Cell Viability and Cytotoxicity Assays

1. MTT/WST-1 Assay (Metabolic Activity)

This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat the cells with the apoptotic inducer in the presence or absence of Z-VAD-FMK as described in the general treatment protocol.

-

At the end of the treatment period, add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of DMSO or solubilization buffer to each well and incubate for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

2. Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cells in a 6-well plate or culture dish as previously described.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blotting for Apoptosis Markers

Western blotting can be used to detect the cleavage of caspases and their substrates, such as PARP.

Protocol:

-

After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, or cleaved PARP overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

The following table summarizes typical working concentrations and observed effects of Z-VAD-FMK from various studies.

| Cell Line | Apoptotic Stimulus | Z-VAD-FMK Concentration | Assay | Observed Effect |

| Human Granulosa Cells (GC1a, HGL5, COV434) | Etoposide (50 µg/ml) | 50 µM | WST-1, FACS (Annexin V/PI) | Protected granulosa cells from etoposide-induced cell death.[4] |

| Jurkat | Anti-Fas mAb | 20 µM | Not specified | Suggested concentration to inhibit apoptosis.[2] |

| Jurkat | Staurosporine (1 µM) | 50 µM | Caspase-8 Activity Assay | Inhibition of caspase-8 activity.[3] |

| THP-1 | Not specified | 10 µM | Not specified | Inhibits apoptosis and the processing of CPP32 (caspase-3).[7] |

| HL60 | Camptothecin | 50 µM | DNA fragmentation | Blocked camptothecin-induced DNA fragmentation.[7] |

| C2C12 myotubes | Atorvastatin or Simvastatin | Not specified | MTT assay | Significantly increased viability of differentiating and differentiated myotubes treated with statins.[8] |

| Human T cells | Anti-CD3/CD28 | 50-100 µM | Proliferation assay | Inhibited T cell proliferation.[9] |

Signaling Pathways and Experimental Workflows

Additional Considerations

-

Off-target effects: While Z-VAD-FMK is a potent caspase inhibitor, some studies have reported off-target effects, such as the inhibition of T cell proliferation independent of its caspase-inhibitory properties.[9][10] Researchers should be aware of these potential confounding factors.

-

Necroptosis: In some cell types, inhibiting caspases with Z-VAD-FMK can switch the mode of cell death from apoptosis to necroptosis, a form of programmed necrosis.[11] This is particularly relevant in studies involving stimuli that can trigger both pathways, such as TNF-α.[11]

-

Autophagy: The interplay between apoptosis and autophagy is complex. Z-VAD-FMK has been shown to diminish dehydrocostus lactone (DHL)-induced autophagy in some contexts.[7]

By following these detailed protocols and considering the key aspects of its mechanism of action, researchers can effectively utilize Z-VAD-FMK as a tool to investigate the role of caspases in various cellular processes.

References

- 1. invivogen.com [invivogen.com]

- 2. Caspase Inhibitor Z-VAD-FMK [promega.kr]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 6. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The inhibition of human T cell proliferation by the caspase inhibitor z-VAD-FMK is mediated through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Z-VAD-FMK for In Vitro Apoptosis Inhibition

Introduction

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It is widely utilized in life sciences research to block apoptosis, or programmed cell death, across a variety of cell types. Caspases, a family of cysteine proteases, are central regulators of apoptosis.[3] Z-VAD-FMK functions by binding irreversibly to the catalytic site of most caspases, thereby preventing the proteolytic cascade that leads to the disassembly of the cell.[4][5] Its broad-spectrum activity makes it an invaluable tool for studying caspase-dependent signaling pathways and for applications where preventing cell death is critical, such as in the cryopreservation of tissues or improving cell viability in culture.[6][7]

Mechanism of Action

Apoptosis is executed through two primary signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[8][9]

-

The Extrinsic Pathway is initiated by the binding of extracellular ligands (e.g., TNF-α, FasL) to transmembrane death receptors, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8.[3][8]

-

The Intrinsic Pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal, which cause the release of cytochrome c from the mitochondria.[10] This event facilitates the formation of the apoptosome, a complex that activates initiator caspase-9.[9]

Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[3][10] Z-VAD-FMK effectively blocks both pathways by inhibiting initiator and executioner caspases.[4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]